(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazinone core fused with a 1-methyl-2-oxoindole moiety. The 3,4-dimethoxybenzyl substituent at position 6 distinguishes it from simpler analogs. Its molecular formula is C₂₅H₂₁N₅O₅S, with an average mass of 503.53 g/mol (calculated based on structural analogs in and ). The (2Z)-stereochemistry is critical for maintaining planar conjugation between the indole and thiazolo-triazinone systems, which is hypothesized to influence electronic properties and binding interactions in biological systems .
The compound’s synthesis likely involves cyclocondensation of substituted hydrazines with thiazole precursors, followed by functionalization of the benzyl group (inferred from and ).
Properties
Molecular Formula |
C23H18N4O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-26-15-7-5-4-6-13(15)18(21(26)29)19-22(30)27-23(33-19)24-20(28)14(25-27)10-12-8-9-16(31-2)17(11-12)32-3/h4-9,11H,10H2,1-3H3/b19-18- |
InChI Key |
ZFFXFYGWFHQZRX-HNENSFHCSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research laboratories typically synthesize it for specific studies.
Chemical Reactions Analysis
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the thiazolo-triazine ring may yield a reduced form.
Substitution: The benzyl group is susceptible to substitution reactions.
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore these aspects.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Chemistry: Study its reactivity and use it as a building block for more complex molecules.
Biology: Explore its interactions with biological targets (e.g., enzymes, receptors).
Industry: Investigate its potential as a dye, catalyst, or material component.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their comparative properties are summarized below:
Key Comparative Insights
Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound introduces two methoxy groups, which enhance electron donation and may improve binding to hydrophobic pockets in enzymes or receptors compared to the benzyl analog . Benzyl vs. Methoxy groups in the target compound could mitigate oxidative metabolism, extending half-life .
Core Heterocycle Comparison: Replacing the thieno[2,3-d]pyrimidinone nucleus () with a thiazolo-triazinone system alters electronic density and ring puckering (). The thiazolo-triazinone’s planar structure favors π-π interactions, while the thienopyrimidinone’s puckered conformation may enhance membrane permeability .
Synthetic Accessibility :
- The benzyl analog () is synthesized in 93% yield (similar to methods in ), whereas introducing methoxy groups likely requires additional protection/deprotection steps, reducing overall yield .
Biological Relevance: While direct activity data for the target compound are unavailable, analogs with similar cores (e.g., thiazolo-triazinones) show promise as kinase inhibitors or antibacterial agents . The dimethoxybenzyl group may align with pharmacophores for acetylcholinesterase inhibition ().
Research Findings and Implications
- Structural Dynamics : Ring puckering in similar heterocycles () suggests conformational flexibility impacts target engagement. The target compound’s rigid Z-configuration may limit off-target interactions.
- 3D-QSAR Models : Studies on acetylcholinesterase inhibitors () highlight the importance of substituent polarity and steric bulk, supporting the hypothesis that the dimethoxybenzyl group optimizes these parameters.
Biological Activity
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to a class of thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thiazolo[3,2-b][1,2,4]triazine core : This heterocyclic structure contributes to the compound's reactivity and biological properties.
- Dimethoxybenzyl group : The presence of methoxy groups enhances lipophilicity and may improve bioavailability.
- Indole moiety : Known for its role in various pharmacological activities.
Research indicates that compounds similar to this one may interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : Thiazole derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological processes.
- Antioxidant Activity : The structural features may confer antioxidant properties, protecting cells from oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell membranes.
- Neurological Effects : Similar compounds have been linked to neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study investigated the effects of a similar thiazolo-triazine derivative on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
